1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with an ethyl group at the 1-position and an amine group at the 4-position (Fig. 1). This scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and ATP-binding proteins .
Properties
IUPAC Name |
1-ethylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-2-12-7-5(3-11-12)6(8)9-4-10-7/h3-4H,2H2,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQQZCHGRXLMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2C=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404586-53-4 | |
| Record name | 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones, followed by further functionalization to introduce the ethyl group at the desired position . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Major products formed from these reactions include oxidized, reduced, and substituted derivatives, which can be further explored for their potential biological activities.
Scientific Research Applications
1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including inhibition of specific enzymes and receptors.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases and epidermal growth factor receptors. By binding to these targets, the compound can inhibit their activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The pathways involved include the disruption of cell cycle progression and modulation of signaling cascades that regulate cell growth and survival .
Comparison with Similar Compounds
Kinase Inhibition Selectivity
- NA-PP1 and NM-PP1 : These tert-butyl-substituted derivatives selectively inhibit parasite kinases (e.g., Plasmodium falciparum CDPK1) while sparing mammalian kinases. NM-PP1’s naphthalenylmethyl group enhances selectivity for Leishmania CRK9 (EC50 < 1 µM) .
- 1NA-PP1 and 2MB-PP1: Bulky substituents (naphthyl, methylbenzyl) confer unique inhibition profiles.
Anticancer Activity
- Compounds 36 and 37: Substitution with phenylethynyl and dimethoxy/dimethylamino groups enhances interaction with ATP-binding pockets, yielding IC50 values of ~10 nM against breast cancer cells .
- 3a (3-Methyl-N,1-diphenyl) : Demonstrates moderate anticancer activity with low acute toxicity (LD50 > 1000 mg/kg), suggesting a favorable therapeutic index .
Pharmacokinetic Differences
- Pyrazolopyrimidine (PP) vs. Pyrrolopyrimidine (PrP) Scaffolds : PrP-based inhibitors (e.g., pyrrolo[2,3-d]pyrimidines) exhibit distinct oral bioavailability and safety profiles compared to PP analogs. For instance, certain PrP derivatives show enhanced solubility and reduced off-target effects .
Substituent Effects on Activity
- 1-Position : Bulky groups (tert-butyl, cyclopentyl) improve kinase selectivity but may reduce solubility. Smaller alkyl groups (ethyl, methyl) are less studied but may optimize pharmacokinetics .
- 3-Position : Aromatic substituents (naphthyl, phenylethynyl) enhance target binding via π-π interactions. Methyl groups reduce steric hindrance, favoring synthesis .
- 6-Position : Thioether groups (methylthio, ethylthio) modulate electronic properties and metabolic stability. Chloromethyl derivatives enable further functionalization .
Biological Activity
1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has attracted considerable research interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique pyrazolo[3,4-d]pyrimidine scaffold, which is known for its potential anticancer, antiviral, and anti-inflammatory properties. Its chemical structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The inhibition of CDK2 disrupts the cell cycle progression, leading to significant inhibition of cell growth in various cancer cell lines. This mechanism is crucial for its anticancer activity as CDK2 plays a vital role in regulating the transition from the G1 phase to the S phase of the cell cycle.
Anticancer Activity
Research has demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines. For instance:
- In vitro studies have shown that this compound inhibits cell proliferation in A549 (lung cancer) and HCT116 (colon cancer) cell lines with IC50 values indicating strong efficacy.
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 8.21 |
| HCT116 | 19.56 |
This data suggests that this compound can serve as a promising candidate for further development as an anticancer agent.
Sigma Receptor Interaction
In addition to its effects on CDK2, this compound has been investigated for its interaction with sigma receptors. A related study found that pyrazolo[3,4-d]pyrimidines can act as selective σ1 receptor antagonists, demonstrating substantial antinociceptive properties in pain models. This expands the potential therapeutic applications of this compound beyond oncology into pain management.
Comparative Analysis with Similar Compounds
When compared to other compounds within the pyrazolo[3,4-d]pyrimidine class, such as 4-Aminopyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine , this compound exhibits distinct biological activities attributed to its specific substitution pattern.
| Compound | Biological Activity |
|---|---|
| This compound | CDK2 inhibition; Anticancer |
| 4-Aminopyrazolo[3,4-d]pyrimidine | Moderate anticancer activity |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Varies; less focused on CDK2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
